Isoamyl alcohol

Esterification Biocatalysis Fatty Acid Esters

Select isoamyl alcohol for applications demanding a branched C5 chain: its log P (~1.28) and boiling point (130-132 °C) provide distinct advantages in esterification and extraction over linear C4 alcohols. It is the sole precursor for high-value isoamyl acetate and butyrate flavor esters. Utilize enzymatic synthesis for natural-grade isoamyl butyrate at ~100% yield [evidence], or deploy MAE with Amberlyst 15 for 99% isoamyl acetate yield in 2 h [evidence]. For solvent recovery, the hybrid decanter-distillation process achieves 99.29 wt.% purity with 16% energy savings [evidence]. This compound is also the established superior extractant for HNO₃ and HClO₄ in hydrometallurgy.

Molecular Formula C5H12O
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight 88.15 g/mol
CAS No. 123-51-3
Cat. No. B032998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl alcohol
CAS123-51-3
Synonyms3-methyl-1-butanol
isoamyl alcohol
isopentanol
isopentyl alcohol
isopentyl alcohol, 1-(14)C-labeled
isopentyl alcohol, barium salt
isopentyl alcohol, lead (2+) salt
isopentyl alcohol, magnesium salt
isopentyl alcohol, potassium salt
isopentyl alcohol, sodium salt
isopentyl alcohol, strontium salt
Molecular FormulaC5H12O
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)CCO
InChIInChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyPHTQWCKDNZKARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % at 57 °F (NIOSH, 2024)
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57 °F): 2%

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Alcohol (CAS 123-51-3): Technical Baseline and Procurement-Grade Specifications


Isoamyl alcohol (3-methyl-1-butanol, CAS 123-51-3) is a primary branched-chain C5 alcohol with a molecular weight of 88.15 g/mol [1]. It is characterized by a boiling point of 130–132 °C, a density of 0.809–0.813 g/mL at 20 °C, and limited water solubility of approximately 28 g/L [2]. The compound is available in multiple purity grades—including industrial (90–95%), food-grade (≥98%, JECFA-compliant), pharmaceutical (≥99%), and ACS reagent-grade (≥98.5%)—each tailored to distinct regulatory and performance requirements . Its log P of ~1.28 reflects a moderate hydrophilic–lipophilic balance, which underpins its utility as both an extraction solvent and a flavor ester precursor [3].

Why In-Class Alcohols Cannot Be Interchanged: Isoamyl Alcohol Differentiation from C4 and Other C5 Analogs


Superficial interchange of isoamyl alcohol with linear C4 alcohols (e.g., n-butanol) or other C5 isomers (e.g., 2-methyl-1-butanol, tert-amyl alcohol) introduces substantial performance and safety variability. The branched C5 structure confers a higher boiling point and lower water solubility than n-butanol, directly affecting separation energy costs and solvent recovery efficiency [1]. In esterification, isoamyl alcohol consistently yields lower conversion than n-butanol with fatty acids (80% vs. 90%) but enables access to high-value flavor esters (e.g., isoamyl acetate, isoamyl butyrate) that short-chain alcohols cannot replicate [2][3]. Toxicity also diverges meaningfully: the oral rat LD₅₀ of isoamyl alcohol (1300 mg/kg) is approximately 30% higher than that of 2-methyl-1-butanol (1000 mg/kg), but it remains a Class I (low toxicity) Cramer compound, unlike the more hazardous tert-amyl alcohol [4][5]. These quantifiable divergences render generic substitution technically and economically indefensible.

Quantitative Comparative Evidence for Isoamyl Alcohol (CAS 123-51-3) Selection


Esterification Conversion Efficiency: Isoamyl Alcohol vs. n-Butanol with Lauric and Stearic Acids

In supercritical and subcritical esterification of lauric and stearic acids, isoamyl alcohol achieves a maximum conversion of 80%, whereas n-butanol reaches 90% under identical conditions [1]. This 10-percentage-point deficit reflects the steric hindrance of the branched C5 chain relative to linear C4, a trade-off that must be weighed against isoamyl alcohol's unique capacity to generate branched-chain esters with distinct physicochemical properties.

Esterification Biocatalysis Fatty Acid Esters

Acid Extraction Efficiency: Isoamyl Alcohol vs. Oxygen-Containing and Non-Polar Solvents

In the extraction of mineral acids (HNO₃, HClO₄, HCl, HBr) from aqueous solution, isoamyl alcohol was identified as the most efficient extractant among the solvents tested, which included ethyl ether, isoamyl acetate, benzene, and carbon tetrachloride [1]. The study attributes this superiority to favorable distribution coefficients, particularly for HClO₄ and HNO₃.

Liquid–Liquid Extraction Acid Recovery Solvent Selection

Flavor Ester Synthesis Yield: Isoamyl Butyrate vs. Isoamyl Acetate

Using covalently immobilized Rhizopus oryzae lipase in cyclohexane, isoamyl butyrate was synthesized with approximately 100% yield, whereas isoamyl acetate reached only approximately 55% yield under parallel conditions—a 1.8-fold difference [1]. This stark contrast is attributed to the differential reactivity of the acyl donor and the enzyme's substrate specificity.

Enzymatic Synthesis Natural Flavors Biocatalysis

Acute Oral Toxicity: Isoamyl Alcohol vs. 2-Methyl-1-butanol

Isoamyl alcohol exhibits an oral rat LD₅₀ of 1300 mg/kg, whereas the structurally related C5 isomer 2-methyl-1-butanol (active amyl alcohol) has an LD₅₀ of 1000 mg/kg [1][2]. This 30% higher lethal dose for isoamyl alcohol indicates comparatively lower acute oral toxicity, a relevant factor in industrial hygiene and formulation safety assessments.

Toxicology Safety Assessment Occupational Health

Fusel Oil Recovery: Isoamyl Alcohol Purity and Energy Consumption vs. Divided-Wall Column Technology

A hybrid decanter–distillation process using hexane as a non-polar solvent recovers isoamyl alcohol from fusel oil with a final purity of 99.29 wt.% and a recovery rate of 97.33%, while consuming 0.65 kWh per kg of product [1]. In contrast, a previously reported divided-wall column (DWC) configuration for the same separation requires 0.774 kWh per kg, representing a 16% higher specific energy demand.

Separation Process Distillation Process Intensification

Isoamyl Acetate Synthesis: Microwave-Assisted Esterification vs. Conventional Methods

Microwave-assisted esterification (MAE) of isoamyl alcohol with acetic acid using 2% Amberlyst 15 dry achieves a 99% yield of isoamyl acetate within 2 hours, with a specific energy consumption of 0.42 kWh/g product [1]. This represents a substantial yield improvement over conventional heating methods and establishes a benchmark for energy-efficient isoamyl acetate production.

Green Chemistry Process Intensification Flavor Ester

Validated Application Scenarios for Isoamyl Alcohol (CAS 123-51-3) Based on Quantitative Evidence


Enzymatic Synthesis of Natural Isoamyl Butyrate Flavor Ester

Leverage the ~100% yield of isoamyl butyrate with immobilized Rhizopus oryzae lipase in cyclohexane to produce natural-grade flavor esters for food and fragrance applications [1]. The 1.8× yield advantage over isoamyl acetate under identical conditions justifies focused process development on butyrate ester production.

High-Purity Isoamyl Alcohol Recovery from Fusel Oil via Hexane-Assisted Hybrid Decanter–Distillation

Implement the hybrid decanter–distillation process using hexane (1:1 solvent:feed ratio) to recover isoamyl alcohol at 99.29 wt.% purity with a 16% energy reduction relative to divided-wall column technology [2]. This scenario is directly supported by the 0.65 kWh/kg specific energy consumption data.

Selective Extraction of Mineral Acids (HNO₃, HClO₄) from Aqueous Streams

Utilize isoamyl alcohol as the superior extractant for HNO₃ and HClO₄ recovery, as established by comparative distribution coefficient studies against ethyl ether, isoamyl acetate, benzene, and CCl₄ [3]. This application is particularly relevant in hydrometallurgy and nuclear fuel reprocessing.

Microwave-Assisted Production of High-Purity Isoamyl Acetate

Deploy MAE with Amberlyst 15 dry to achieve 99% isoamyl acetate yield in 2 hours, minimizing energy consumption to 0.42 kWh/g product [4]. This method offers a clear economic and environmental advantage for large-scale banana flavor production.

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